An In-depth Technical Guide to the Chemical and Physical Properties of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
An In-depth Technical Guide to the Chemical and Physical Properties of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
This guide provides a comprehensive overview of the chemical and physical properties of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline, a heterocyclic amine of interest in contemporary drug discovery and development.[1][2] The strategic incorporation of a difluorinated aniline moiety and an N-ethyl pyrazole ring suggests its potential as a scaffold in medicinal chemistry, where such features can modulate pharmacokinetic and pharmacodynamic properties.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the characterization of this and similar small molecules.
Molecular Identity and Structural Elucidation
The foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical structure.
Molecular Formula: C₁₂H₁₃F₂N₃
Molecular Weight: 237.25 g/mol
CAS Number: 1029949-04-1
The structure of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline combines a substituted pyrazole ring with a difluorinated aniline. The pyrazole moiety is a common feature in many biologically active compounds.[5][6][7] The difluoroaniline component is often employed in medicinal chemistry to enhance metabolic stability and binding affinity.[3][4]
Caption: Plausible synthetic workflow for the target molecule.
Following the reaction, purification is typically achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). [8][9]
Analytical Characterization: A Multi-technique Approach
The definitive characterization of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline requires a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. [11][12]A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a comprehensive understanding of the molecular framework.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [11][13]2. Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Chemical Shift (δ): The chemical shifts of the protons will be indicative of their electronic environment. Aromatic protons on the difluorophenyl ring are expected between 6.5 and 7.5 ppm. Protons on the pyrazole ring will likely appear between 7.0 and 8.0 ppm. The methylene protons adjacent to the nitrogen and the pyrazole ring are expected around 4.0-4.5 ppm. The ethyl group protons will be in the aliphatic region (1.0-4.0 ppm).
-
Integration: The integral of each signal should correspond to the number of protons it represents.
-
Coupling Constants (J): The splitting patterns (multiplicity) and coupling constants will provide information about adjacent protons.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will indicate the type of carbon (aliphatic, aromatic, etc.). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. [14][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. [15][16] Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 238.26. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of small molecules. [8][15][16]A reversed-phase HPLC method is typically suitable for a compound of this polarity.
HPLC Purity Assessment Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a gradient pump.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid, is a common starting point.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Data Acquisition: Inject the sample and run the gradient method. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: A pure sample should exhibit a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Caption: A comprehensive analytical workflow for characterization.
Safety and Handling
-
Potential Hazards: Based on the aniline substructure, this compound may be harmful if swallowed, in contact with skin, or if inhaled. [17][18][19]It may also cause skin and eye irritation. [17][19][20]* Recommended Precautions:
Conclusion
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is a small molecule with potential applications in drug discovery. Its characterization relies on a systematic and multi-faceted analytical approach. This guide has outlined the key chemical and physical properties, a plausible synthetic route, and detailed protocols for its structural elucidation and purity assessment. By following these guidelines, researchers can ensure the quality and integrity of this compound for its intended applications.
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